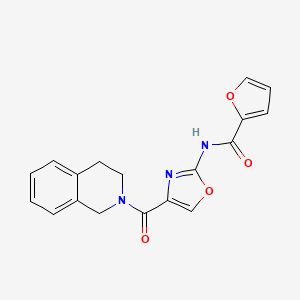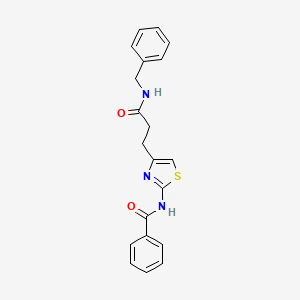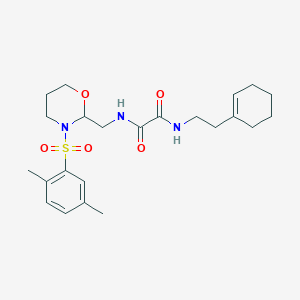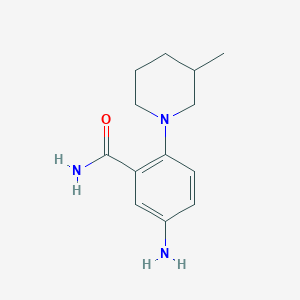![molecular formula C24H20ClN3O3S B2801708 N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-33-1](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O3S and its molecular weight is 465.95. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Quinazoline derivatives have been synthesized with potential antimicrobial and antifungal activities. These compounds have been tested against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesis process involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate, followed by treatment with aryl isothiocyanates, yielding compounds with significant antimicrobial and antifungal potential (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).
Antitumor Applications
Certain quinazoline derivatives exhibit broad-spectrum antitumor activities, showing effectiveness against numerous cancer cell lines. The synthesis of these compounds involves the creation of 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one, which has been identified as a useful template for future development of potent antitumor agents (Gawad, Georgey, Youssef, & El-Sayed, 2010).
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives are crucial for understanding their potential applications in pharmaceuticals. Research has focused on the development of new synthesis methods, characterization of the compounds using various techniques like IR, 1H NMR, 13C NMR, and Mass spectra, and evaluation of their biological activities. This research contributes to the exploration of quinazoline derivatives as potential therapeutic agents in treating various diseases (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-chlorophenethylamine with 4-methoxybenzoyl chloride to form 4-methoxy-N-(4-chlorophenethyl)benzamide. This intermediate is then reacted with thiourea and ammonium carbonate to form N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.", "Starting Materials": [ "4-chlorophenethylamine", "4-methoxybenzoyl chloride", "thiourea", "ammonium carbonate" ], "Reaction": [ "Step 1: Condensation of 4-chlorophenethylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form 4-methoxy-N-(4-chlorophenethyl)benzamide.", "Step 2: Reaction of 4-methoxy-N-(4-chlorophenethyl)benzamide with thiourea and ammonium carbonate in the presence of a solvent such as ethanol or methanol to form N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
421593-33-1 |
Nom du produit |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Formule moléculaire |
C24H20ClN3O3S |
Poids moléculaire |
465.95 |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3S/c1-31-19-9-7-18(8-10-19)28-23(30)20-11-4-16(14-21(20)27-24(28)32)22(29)26-13-12-15-2-5-17(25)6-3-15/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,32) |
Clé InChI |
XFHZIGWVUYMFQC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2801633.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2801636.png)
![2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2801637.png)




![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)

